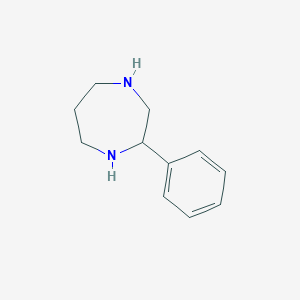
2-Phenyl-1,4-diazepane
Übersicht
Beschreibung
2-Phenyl-1,4-diazepane is a heterocyclic organic compound characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a phenyl group attached to the second carbon atom. This compound is part of the diazepane family, which is known for its diverse chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly in the development of anxiolytic and anticonvulsant drugs.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
The primary targets of 2-Phenyl-1,4-diazepane are likely to be similar to those of other diazepine derivatives. Diazepines, such as 1,4-benzodiazepines, are known to interact with the gamma-aminobutyric acid (GABA) neurotransmitter system, the major inhibitory neurotransmitter in the brain . They bind to GABA A receptors and potentiate the inhibitory action of GABA .
Mode of Action
This compound, like other diazepines, is likely to enhance the effect of GABA in the central nervous system (CNS). By binding to GABA A receptors, it potentiates the inhibitory action of GABA, leading to decreased neuronal excitability .
Biochemical Pathways
This system plays a crucial role in numerous physiological processes, including sleep regulation, muscle relaxation, and anxiety reduction .
Pharmacokinetics
Diazepines generally have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s bioavailability would be influenced by these factors, but specific details would require further investigation.
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of other diazepines. These effects include decreased neuronal excitability and potentiation of the inhibitory action of GABA . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of diazepane derivatives can be influenced by the type of catalyst used . Additionally, factors such as temperature, pH, and the presence of other substances could potentially affect the stability and efficacy of the compound.
Biochemische Analyse
Biochemical Properties
It is known that diazepines, a class of compounds to which 2-Phenyl-1,4-diazepane belongs, interact with various enzymes and proteins
Cellular Effects
It is known that diazepines can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that diazepines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,4-diaminobutane with benzaldehyde under acidic conditions to form an imine intermediate, which is subsequently reduced to yield the desired diazepane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions ensures high purity and scalability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like thionyl chloride for introducing halides.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted diazepanes .
Vergleich Mit ähnlichen Verbindungen
Diazepam: A well-known benzodiazepine with similar anxiolytic properties.
Alprazolam: Another benzodiazepine used for its anxiolytic and hypnotic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness: 2-Phenyl-1,4-diazepane is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other benzodiazepines. Its seven-membered ring structure allows for different binding affinities and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
2-phenyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,11-13H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOLMVXRIQLMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378061 | |
| Record name | 2-phenyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105627-85-8 | |
| Record name | 2-phenyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


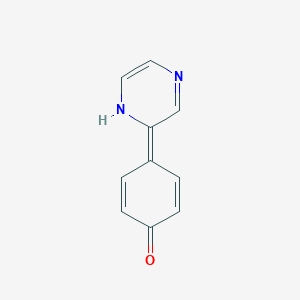
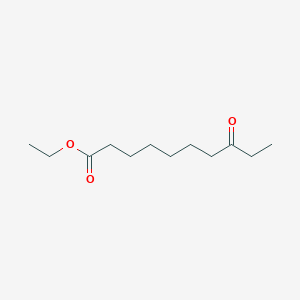


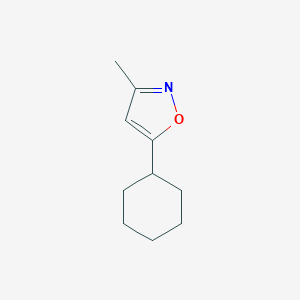
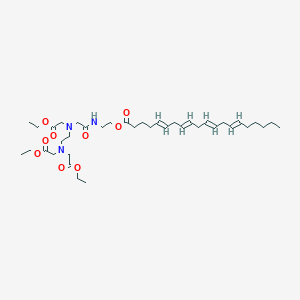
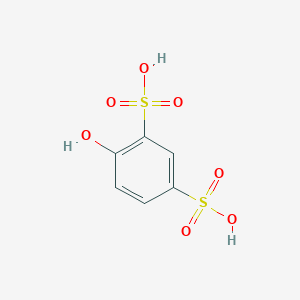
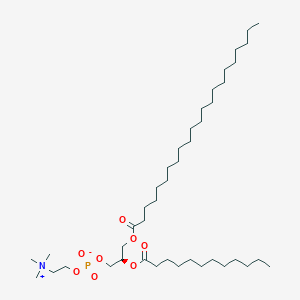

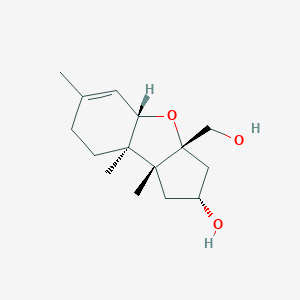

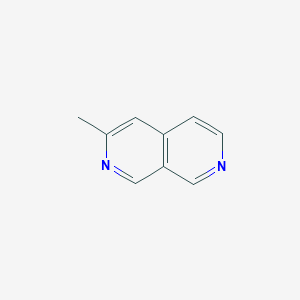
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)

